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Ocellatin-F1

Cat. No.: B1578487
Attention: For research use only. Not for human or veterinary use.
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Description

Ocellatin-F1 is a synthetic, 25-amino acid antimicrobial peptide (AMP) originally isolated from the skin secretions of frogs of the Leptodactylus genus, such as Leptodactylus fallax and Leptodactylus labyrinthicus . Its primary sequence is GVVDILKGAAKDIAGHLASKVMNKL, and it adopts a highly stable amphipathic alpha-helical structure in membrane-mimetic environments, a key feature for its mechanism of action . This peptide exhibits potent activity against a broad spectrum of gram-negative bacteria and has also demonstrated antifungal properties . The C-terminal extension (NKL) of this compound is critical for enhancing its membrane interactions and broader spectrum of antimicrobial activity compared to other related ocellatins . Its mechanism is associated with strong membrane-disruptive properties and pore formation in bacterial membranes, leading to cell lysis . Beyond its direct antibacterial function, this compound has shown significant research value in virology. Studies have revealed a synergistic effect between this compound and the alkaloid bufotenine, effectively inhibiting the cellular infection of the rabies virus (Pasteur Virus strain) in BHK-21 cells . Furthermore, its structural stability and non-toxic, non-hemolytic profile in computational analyses make it a promising scaffold for the development of novel peptide-based therapeutic agents . This compound is supplied as a lyophilized powder with a purity of ≥95.5%. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GVVDILKGAAKDIAGHLASKVMNKL

Origin of Product

United States

Impact of C Terminal Residues on Biological Function

The C-terminal region of Ocellatin-F1 plays a pivotal role in its antimicrobial efficacy and its interaction with cellular membranes.

This compound is distinguished from its truncated counterparts, Ocellatin-LB1 and Ocellatin-LB2, by the presence of three additional amino acid residues at its C-terminus: Asparagine (Asn), Lysine (B10760008) (Lys), and Leucine (Leu). nih.govscienceopen.comnih.gov Research indicates that this Asn-Lys-Leu tail is crucial for the peptide's enhanced antimicrobial properties and its ability to interact with and disrupt microbial membranes. nih.govnih.gov The presence of these residues promotes stronger peptide-membrane interactions, leading to a broader spectrum of activity against various pathogens. nih.govscienceopen.com Specifically, the additional Lysine residue contributes to a higher net positive charge, which is a key factor in the initial electrostatic attraction to negatively charged bacterial membranes. scienceopen.comscielo.br

The membrane interaction and pore-forming capabilities of this compound are directly correlated with its potent antimicrobial activity. nih.govscienceopen.comresearchgate.net Studies have shown that this compound exhibits stronger interactions with both zwitterionic and anionic membrane models compared to its truncated analogs. nih.govscielo.br This enhanced interaction facilitates membrane permeabilization, a critical step in its mechanism of action. researchgate.net The Asn-Lys-Leu sequence, therefore, is not merely an extension but a functionally significant component that amplifies the peptide's biological function. nih.govnih.gov

A comparative analysis between this compound and its naturally occurring truncated versions, Ocellatin-LB1 (identical to the first 22 residues of this compound) and Ocellatin-LB2 (Ocellatin-LB1 with an additional Asn residue), highlights the importance of the C-terminal extension. nih.govscienceopen.com this compound consistently demonstrates a stronger and broader spectrum of antimicrobial activity than both Ocellatin-LB1 and Ocellatin-LB2. nih.govscienceopen.comscielo.br

Table 1: Comparison of Ocellatin Peptides

Peptide C-terminal Extension Net Charge (at physiological pH) Relative Antimicrobial Activity
This compound Asn-Lys-Leu +2 Highest
Ocellatin-LB1 None +1 Intermediate
Ocellatin-LB2 Asn +1 Lowest

Role of Hydrophobicity and Charge Distribution

The antimicrobial activity of peptides like Ocellatin-F1 is intricately linked to the physicochemical properties of hydrophobicity and charge distribution. scielo.brbiointerfaceresearch.commdpi.com

A significant proportion of hydrophobic amino acids is a defining characteristic of many antimicrobial peptides, including this compound. imrpress.com These residues are essential for the peptide's ability to adopt an α-helical conformation, particularly within a membrane-mimicking environment. nih.govnih.gov While often unstructured in aqueous solutions, this compound and its analogs exhibit a high degree of helicity when they encounter microbial membranes. nih.govnih.gov this compound, in particular, shows a stronger propensity to form a helical structure compared to Ocellatin-LB1 and -LB2, especially in the presence of anionic vesicles that mimic bacterial membranes. nih.govscielo.br

This induced helicity is crucial for the peptide's function, as the α-helical structure creates an amphipathic molecule with distinct hydrophobic and hydrophilic faces. scielo.br The hydrophobic face can then insert into the lipid bilayer of the microbial membrane, leading to disruption and increased permeability. scielo.brimrpress.com The internalization of hydrophobic residues into the membrane core is a key step in the antimicrobial mechanism. nih.gov The strong correlation between this compound's antimicrobial activity and its increased hydrophobicity underscores the importance of these residues in its membrane-permeabilizing function. scielo.br

The net positive charge of antimicrobial peptides is a critical determinant of their initial interaction with target cells. imrpress.com this compound possesses a net charge of +2 at physiological pH, owing to an additional lysine (B10760008) residue in its C-terminus, compared to the +1 charge of Ocellatin-LB1 and -LB2. scienceopen.comscielo.br This higher cationic charge enhances the electrostatic attraction between the peptide and the negatively charged components of bacterial and fungal cell membranes, such as phospholipids (B1166683) and teichoic acids. tandfonline.com

This initial electrostatic interaction is the first step in a multi-stage process that ultimately leads to membrane disruption and cell death. tandfonline.com The stronger positive charge of this compound contributes to its more potent antimicrobial activity compared to its less cationic counterparts. scienceopen.com Studies on various ocellatin peptides have consistently shown that a higher positive charge generally correlates with a greater capacity to disturb microbial membranes. nih.gov

Computational Approaches in Sar Elucidation

In silico methods have become invaluable tools for investigating the structure-activity relationships of antimicrobial peptides like Ocellatin-F1. researchgate.netnih.gov Computational analyses, including molecular modeling and quantum mechanical approaches, provide insights into the molecular-level interactions that govern biological activity. researchgate.netnih.gov

Three-dimensional structures of this compound have been modeled and used as templates to study related ocellatin peptides. researchgate.netnih.gov These models help in comparing properties such as net charge, hydrophobicity, and hydrophobic moment, which are crucial for predicting membrane permeability. For instance, computational studies have been employed to compare this compound with other peptides like Ocellatin-1, K1, and S1, revealing details about their potential therapeutic efficacy. researchgate.netnih.gov

Furthermore, trajectory analyses from molecular dynamics simulations can reveal the structural stability and conformational changes of these peptides, such as the retention of α-helical structures in membrane-like environments. researchgate.netnih.gov These computational approaches not only complement experimental findings but also guide the rational design of new peptide analogs with potentially enhanced antimicrobial properties.

Table 2: Compound Names Mentioned

Compound Name
This compound
Ocellatin-LB1
Ocellatin-LB2
Ocellatin-1
Ocellatin-K1
Ocellatin-S1
Bufotenine (B1668041)
Pentadactylin
Ranatuerin-2
Leptodactyline

Structure Activity Relationship Sar Studies

Computational Approaches in SAR Elucidation

Computational Alanine (B10760859) Scanning Mutagenesis (cASM)

Computational Alanine Scanning Mutagenesis (cASM) is a technique used to identify key amino acid residues responsible for a peptide's stability and function. This is achieved by computationally replacing individual amino acids with alanine and observing the predicted effect on the peptide's properties.

While direct cASM studies focusing exclusively on Ocellatin-F1 are not prominent in the available research, its well-defined three-dimensional structure has served as a critical template for such analyses on closely related peptides. researchgate.netnih.gov A notable study combined molecular simulation with cASM to investigate Ocellatin-1 (O1), for which this compound was used as the modeling template due to its high potency and known membrane permeability. researchgate.netresearchgate.net

The cASM analysis on the Ocellatin-1 scaffold revealed that specific hydrophobic residues are crucial for its structural integrity and therapeutic potential. researchgate.netresearchgate.net The findings from this research are summarized below.

Interactive Table 1: Key Residues in Ocellatin-1 Identified via cASM
Residue PositionOriginal Amino AcidKey FindingReference
5Isoleucine (I)Identified as crucial for the therapeutic scaffold of O1 AMP. researchgate.netresearchgate.net
14Leucine (L)Identified as crucial for the therapeutic scaffold of O1 AMP. researchgate.netresearchgate.net

This investigation on Ocellatin-1, using this compound as a basis, underscores the importance of specific hydrophobic amino acids in maintaining the structural features required for antimicrobial activity within this peptide family. researchgate.netresearchgate.net

Molecular Modeling for Activity Prediction

Molecular modeling has been instrumental in predicting the activity of this compound by comparing its structure and physicochemical properties with other ocellatins. This compound's established potency in bacterial membrane permeability makes it an important benchmark and template for these comparative computational studies. researchgate.netnih.gov

Research has demonstrated that the three additional amino acid residues at the C-terminus of this compound (Asparagine-Lysine-Leucine) play a significant role in its enhanced antimicrobial properties and stronger peptide-membrane interactions when compared to other ocellatins like Ocellatin-LB1 and Ocellatin-LB2. scienceopen.com this compound, which has a net charge of +2, shows a stronger antibiotic potential and a broader spectrum of activity than Ocellatin-LB1 and Ocellatin-LB2, which have a net charge of +1. scienceopen.com The membrane interactions and pore-forming capabilities of these peptides directly correlate with their observed antimicrobial activities, following the trend: this compound > Ocellatin-LB1 > Ocellatin-LB2. scienceopen.comnih.gov

All three peptides adopt a high helical content in membrane-like environments, but this compound exhibits stronger helical propensities on average. scienceopen.com The additional Lysine (B10760008) residue near the C-terminus of this compound contributes to its higher net positive charge, which is a known factor in the electrostatic attraction to negatively charged bacterial membranes. scienceopen.combiointerfaceresearch.com Furthermore, molecular dynamics simulations have revealed that the extra asparagine residue in Ocellatin-LB2 leads to increased flexibility, which may lessen its antimicrobial potential compared to the more structurally stable this compound. nih.gov

Interactive Table 2: Sequence and Property Comparison of this compound and Related Peptides
PeptideSequenceC-Terminal DifferenceNet Charge (at physiological pH)Relative Antimicrobial ActivityReference
This compound GVVDILKGAGKDLLAMAGKISENKL Asn-Lys-Leu+2Strongest scienceopen.com
Ocellatin-LB1GVVDILKGAGKDLLAMAGKISE(None)+1Weaker scienceopen.com
Ocellatin-LB2GVVDILKGAGKDLLAMAGKISEN Asn+1Weakest scienceopen.comnih.gov

In other computational analyses where this compound was used as a template to model Ocellatin-1, Ocellatin-K1, and Ocellatin-S1, it was noted that Ocellatin-1 has a lower net charge than this compound. biointerfaceresearch.com Such comparative studies, underpinned by molecular modeling, are essential for elucidating the subtle sequence and structural variations that dictate the potent and broad-spectrum activity of this compound.

Research Methodologies for Ocellatin F1 Investigation

Isolation and Purification Techniques

The initial step in studying Ocellatin-F1 directly from its natural source, the skin secretion of frogs like Leptodactylus labyrinthicus, involves its isolation and purification. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the purification of this compound. nih.gov Skin secretions, after initial collection and lyophilization, are fractionated using this method. The process typically involves a C8 or C18 column and a solvent system, such as water with trifluoroacetic acid (TFA) and an organic modifier like acetonitrile. nih.govresearchgate.net The peptides are eluted from the column based on their hydrophobicity, with detection commonly occurring at a wavelength of 214 nm or 216 nm. nih.govresearchgate.net This allows for the separation of this compound from other components in the crude secretion. nih.gov Further purification steps may involve re-chromatographing the fractions containing the peptide of interest to achieve a high degree of purity. researchgate.netresearchgate.net

Peptide Synthesis and Modification

To obtain larger quantities of this compound for extensive research and to study the effects of structural modifications, chemical synthesis is employed.

Solid-Phase Peptide Synthesis for Analog Generation

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing this compound and its analogs in the laboratory. nih.govresearchgate.net This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. science.gov The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a common approach used in the synthesis of ocellatins. ufmg.brufmg.br SPPS is not only crucial for obtaining pure this compound but also for generating analogs with specific amino acid substitutions. ufmg.brufmg.br This enables researchers to investigate the structure-activity relationships of the peptide, for instance, by creating analogs with altered charge or hydrophobicity to assess the impact on antimicrobial activity. nih.govresearchgate.net

Analytical and Spectroscopic Characterization

Once isolated or synthesized, this compound undergoes rigorous characterization to confirm its identity and structure.

Mass Spectrometry (e.g., MALDI-TOF-TOF)

Mass spectrometry is a critical tool for determining the molecular weight of this compound and confirming its amino acid sequence. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently used for this purpose. nih.govresearchgate.net This technique provides a precise mass measurement of the peptide. Tandem mass spectrometry (MALDI-TOF-TOF) can further be used to fragment the peptide and confirm the primary structure determined by other methods. nih.govscielo.br These analyses have also indicated that naturally occurring this compound is amidated at its C-terminus. nih.govresearchgate.netscielo.br

Automated Edman Degradation for Primary Structure Determination

Automated Edman degradation is a classic and powerful method for determining the primary amino acid sequence of a peptide. nih.govscielo.br This technique sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified. nih.gov The primary structures of this compound and its related peptides, Ocellatin-LB1 and Ocellatin-LB2, were determined using this method. nih.govscielo.br This sequencing is crucial for confirming the identity of the isolated peptide and for providing the foundational information needed for its chemical synthesis and further structural studies. nih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in various environments. creative-proteomics.com For this compound, CD studies have been instrumental in revealing its conformational flexibility. scielo.brresearchgate.net

In aqueous solutions, this compound and related peptides typically exhibit a random coil conformation. However, in the presence of membrane-mimicking environments, such as detergent micelles (e.g., sodium dodecyl sulfate (B86663) - SDS, and dodecylphosphocholine (B1670865) - DPC) or phospholipid vesicles, they adopt a predominantly α-helical structure. nih.govresearchgate.netscienceopen.com

Notably, studies comparing this compound with its shorter counterparts, Ocellatin-LB1 and Ocellatin-LB2, have shown that this compound possesses a stronger propensity to form a helical structure. scielo.brnih.gov This increased helicity is attributed to the three additional amino acid residues (Asn-Lys-Leu) at its C-terminus. scielo.brnih.gov For instance, in the presence of DPC micelles, this compound displays a higher helical content compared to the other two ocellatins. scienceopen.com This enhanced helicity is believed to play a significant role in its potent antimicrobial and membrane-disrupting activities. scielo.brnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structures

To obtain a detailed, high-resolution three-dimensional structure of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed. nih.govibict.br These studies have provided atomic-level insights into the peptide's conformation in different membrane-mimetic environments. nih.govresearchgate.net

NMR studies have confirmed the findings from CD spectroscopy, showing that this compound adopts a well-defined α-helical structure in environments that mimic biological membranes. nih.gov Specifically, the three-dimensional structures of this compound have been determined in a mixture of trifluoroethanol (TFE) and water, as well as in the presence of zwitterionic (DPC) and anionic (SDS) micelles. nih.govresearchgate.net

Interestingly, the structure of this compound exhibits a noticeable curvature in the presence of DPC micelles, with the concave face being predominantly composed of hydrophobic residues. nih.govresearchgate.net This bent helix is consistent with the curvature of the micelle and the amphipathic nature of the peptide. nih.govresearchgate.net In contrast, in the presence of anionic SDS micelles, this compound adopts an almost linear helical conformation. nih.gov This conformational difference is likely due to the presence of an extra lysine (B10760008) residue near the C-terminus of this compound, which enhances its affinity for anionic membranes. nih.gov

Functional Assay Methodologies

Understanding the biological function of this compound requires assays that can quantify its effects on cell membranes and its activity against pathogens.

Liposome (B1194612) Dye Release Assays for Membrane Permeabilization

To investigate the membrane-disrupting capabilities of this compound, researchers utilize liposome dye release assays. scielo.brnih.govfrontiersin.org In this technique, a fluorescent dye, such as calcein, is encapsulated within artificial lipid vesicles (liposomes) at a concentration that causes self-quenching of its fluorescence. frontiersin.org When the peptide is introduced, if it is capable of permeabilizing the liposome membrane, the dye is released into the surrounding buffer, leading to a significant increase in fluorescence. frontiersin.org

These assays have demonstrated that this compound is highly effective at disrupting model membranes. scielo.brnih.gov Comparative studies have shown that this compound's pore-forming activity is significantly stronger than that of Ocellatin-LB1 and Ocellatin-LB2. scielo.brnih.gov For example, at a concentration of 1.57 µM, this compound can induce a 48% dye release from POPC vesicles, while Ocellatin-LB1 and -LB2 at concentrations close to 7 µM cause a release of no more than 2.16%. scielo.brnih.gov At a concentration of 6.28 µM, this compound can achieve a 96% dye release. scielo.brnih.gov These results directly correlate with the observed antimicrobial activity, where this compound > Ocellatin-LB1 > Ocellatin-LB2. scielo.brnih.gov

Antiviral Assays (e.g., Rapid Fluorescent Focus Inhibition Test)

The antiviral properties of this compound have been investigated using specific virological assays. One such method is the Rapid Fluorescent Focus Inhibition Test (RFFIT). researchgate.netnih.govresearchgate.net This assay is used to measure the ability of a substance to inhibit the infection of cells by a virus, in this case, the rabies virus. nih.govresearchgate.netmdpi.com The test involves incubating the virus with the peptide before adding the mixture to a culture of susceptible cells, such as baby hamster kidney (BHK-21) cells. nih.govresearchgate.net The level of infection is then quantified by observing fluorescent foci, which are clusters of infected cells that have been stained with a fluorescently labeled antibody against the virus. mdpi.com

Interestingly, studies have shown that while a fraction of frog skin secretion containing this compound displayed antiviral activity, the pure synthetic peptide had little detectable activity on its own. nih.govresearchgate.net Further analysis revealed that the antiviral effect was the result of a synergistic interaction between this compound and an alkaloid, bufotenine (B1668041), which was also present in the secretion. nih.govresearchgate.net When sub-effective doses of pure bufotenine were added to synthetic this compound, the antiviral activity against the rabies virus was restored. nih.govresearchgate.net

Advanced Computational and In Silico Techniques

Computational methods provide a powerful complement to experimental studies, allowing for detailed analysis and prediction of peptide structure and function.

Comparative Sequence Analysis Tools (e.g., UniProt Clustal)

Comparative sequence analysis is a fundamental bioinformatic approach used to understand the relationships between different peptides. Tools like UniProt's Clustal Omega allow for the alignment of multiple protein or peptide sequences to identify conserved regions and key differences. uniprot.orgnih.govexpasy.org

For the ocellatin family of peptides, sequence alignment has been crucial in highlighting the high degree of homology among them, particularly the identical N-terminal region of this compound, -LB1, and -LB2. scielo.brnih.gov The alignment clearly shows the C-terminal extensions that differentiate these peptides. scielo.brnih.gov Such analyses help in formulating hypotheses about the functional importance of specific residues. For instance, the identification of the extra lysine residue in this compound through sequence comparison led to further investigation of its role in membrane interactions. nih.gov By comparing the sequences of various ocellatins, researchers can infer evolutionary relationships and predict the potential antimicrobial spectrum of newly discovered family members. csic.es

Molecular Docking and Binding Affinity Predictions (in context of mechanisms)

Computational and experimental biophysical techniques are pivotal in elucidating the mechanisms of action for antimicrobial peptides (AMPs) like this compound. Molecular docking and binding affinity studies provide atomic-level insights into the interactions between the peptide and its primary target, the bacterial cell membrane.

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule when bound to a second. mdpi.com Software such as AutoDock is commonly used to perform conformational searches and evaluate potential binding modes based on energy scores. mdpi.comcgiar.org In the context of this compound, these simulations are used to model its interaction with lipid bilayers, which represent the bacterial membrane. These studies help to understand how this compound, a peptide with a potent ability to permeate bacterial membranes, positions itself to disrupt the membrane integrity. researchgate.netnih.gov The three-dimensional structure of this compound serves as a template in these computational approaches to model and compare its properties with other related ocellatin peptides. nih.gov

The antimicrobial action of this compound is directly correlated with its ability to interact with and disrupt the cell membrane. nih.gov The three additional amino acid residues (Asn-Lys-Leu) at the C-terminus of this compound, compared to its analogues like Ocellatin-LB1 and Ocellatin-LB2, are crucial. nih.govscielo.br These residues, particularly the extra lysine, increase the peptide's net positive charge and are believed to promote stronger interactions with the negatively charged components of bacterial membranes, enhancing its antimicrobial properties. scielo.brscienceopen.com

Experimentally, the binding affinity of this compound to model membranes is quantified using techniques like Isothermal Titration Calorimetry (ITC). ITC measures the heat changes that occur upon the binding of the peptide to phospholipid vesicles, allowing for the determination of thermodynamic parameters. ufmg.br Studies show that this compound has a significant affinity for both zwitterionic (POPC) and anionic (POPC:POPG) vesicles, with a higher affinity observed for the anionic vesicles that mimic bacterial membranes. ufmg.br The binding process is driven by favorable entropic and enthalpic contributions. ufmg.br The apparent binding constants (Kapp) and Gibbs free energy (ΔGº) values confirm a stronger interaction for this compound compared to its analogues, aligning with its superior antimicrobial activity. nih.govufmg.br

The table below summarizes the thermodynamic parameters for the interaction of this compound with large unilamellar vesicles (LUVs).

Table 1: Thermodynamic Parameters of this compound Interaction with Model Lipid Vesicles

This table illustrates the binding affinity of this compound with different model membrane systems as determined by Isothermal Titration Calorimetry (ITC). The data is adapted from studies investigating peptide-membrane interactions. ufmg.br

Lipid SystemKapp (M⁻¹)n (stoichiometry)ΔGº (kcal/mol)ΔHº (kcal/mol)-TΔSº (kcal/mol)
POPC (Zwitterionic)Data not specifically isolated in search resultsData not specifically isolated in search resultsSimilar to -LB1Data not specifically isolated in search resultsFivefold greater than enthalpy
POPC:POPG (Anionic)Greater than with POPCData not specifically isolated in search resultsGreater absolute value than with POPCData not specifically isolated in search resultsData not specifically isolated in search results

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical applications)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. amazon.comtaylorfrancis.com The general form of a QSAR model is expressed as: Biological Activity = f(molecular descriptors). amazon.com This technique is a cornerstone in medicinal chemistry for designing and optimizing new drug candidates. taylorfrancis.com

While specific, published QSAR models focusing exclusively on this compound were not identified in the research, the theoretical application of this methodology is highly relevant for guiding the development of new antimicrobial peptides based on the ocellatin scaffold. A QSAR study on ocellatins would involve building a model that predicts the antimicrobial potency based on variations in the peptide sequence and resulting physicochemical properties. researchgate.netnih.gov

The development of a QSAR model for ocellatin-like peptides would follow a structured approach:

Database and Descriptor Calculation : A dataset of ocellatin analogues with measured antimicrobial activities would be compiled. For each peptide, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as hydrophobicity, molecular weight, electronic properties (like HOMO/LUMO energies), net charge, and steric parameters. nih.govchemmethod.com

Descriptor Selection and Model Building : Statistical techniques are used to select the most relevant descriptors that influence biological activity. Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and classify compounds. chemmethod.com Subsequently, a mathematical model is constructed using methods like Multiple Linear Regression (MLR), which creates a linear equation, or more complex, non-linear methods like Artificial Neural Networks (ANN). chemmethod.com

Model Validation : The predictive power of the resulting QSAR model must be rigorously validated to ensure it is robust and can accurately predict the activity of new, untested compounds. taylorfrancis.com

The theoretical application of QSAR would allow researchers to screen virtual libraries of novel ocellatin analogues in silico. By modifying the amino acid sequence of this compound and using the QSAR model to predict the resulting antimicrobial activity, scientists can prioritize the synthesis of only the most promising candidates. researchgate.net This approach significantly accelerates the discovery process for new peptide-based drugs with enhanced potency and desired properties. researchgate.net

The following conceptual table illustrates what a QSAR model for ocellatin peptides might look like, linking key molecular descriptors to antimicrobial activity.

Table 2: Conceptual QSAR Model for Ocellatin Peptides

This table provides a theoretical representation of how molecular descriptors for a series of ocellatin peptides could be correlated with their antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC) in a QSAR study.

Peptide AnalogueNet Charge (at pH 7)Hydrophobicity (H)Hydrophobic Moment (µH)Helicity (%)Predicted Activity (1/logMIC)
This compound+2HighHighHighHigh
Analogue 1 (e.g., Lys → Arg)+2VariableVariableVariablePredicted by model
Analogue 2 (e.g., Leu → Trp)+2VariableVariableVariablePredicted by model
Analogue 3 (e.g., C-terminal deletion)+1VariableVariableVariablePredicted by model

Future Directions and Research Gaps

Elucidation of Intracellular Targets

While the primary mechanism of action for many antimicrobial peptides, including Ocellatin-F1, is understood to be membrane disruption, the possibility of intracellular targets remains an area ripe for exploration. explorationpub.com Most AMPs are known to initially interact with the bacterial cell membrane, leading to increased permeability and eventual lysis. explorationpub.com However, some peptides can translocate across the membrane to interact with internal components like DNA, RNA, and proteins. explorationpub.comnih.gov

Future research should aim to determine if this compound or its derivatives have specific intracellular targets beyond simple membrane permeabilization. Techniques such as in-vivo photolabeling coupled with mass spectrometry could be employed to identify potential protein targets within bacterial cells. nih.gov Understanding these interactions is critical, as it could reveal novel mechanisms of action and open up new therapeutic strategies.

Detailed Understanding of Synergistic Mechanisms

A significant area of interest is the synergistic effect observed when this compound is combined with other molecules. nih.govresearchgate.net A notable example is the enhanced antiviral activity against the rabies virus when this compound is used in conjunction with the alkaloid bufotenine (B1668041). nih.govresearchgate.netscielo.br While the synergistic effect is documented, the precise molecular mechanisms underpinning this enhanced activity are not fully understood.

Future studies should focus on elucidating these synergistic interactions. Investigating how bufotenine facilitates the antiviral action of this compound could involve detailed structural and biophysical studies. It is known that when assayed alone, synthetic this compound shows minimal antiviral activity; however, the addition of sub-effective doses of bufotenine restores this effect. nih.govresearchgate.net Research has also indicated that a tetrapeptide derived from this compound can maintain this synergistic antiviral activity. nih.govresearchgate.net A deeper understanding of this peptide-alkaloid synergy could pave the way for novel combination therapies. nih.govresearchgate.netresearchgate.net

Development of Novel Analogues for Enhanced Activity

The development of novel analogues of this compound presents a promising strategy for enhancing its therapeutic properties. The antimicrobial activity of ocellatins is influenced by factors such as amino acid composition, which affects their charge, hydrophobicity, and helical structure. nih.govnih.govnih.gov

Computational approaches have been used to model this compound and similar peptides to predict their efficacy and toxicity. researchgate.netnih.gov These in-silico studies can guide the rational design of new analogues. For instance, modifications to the C-terminus of this compound have been shown to significantly impact its antimicrobial and membrane-disrupting capabilities. nih.govnih.gov Specifically, the three extra amino acid residues at the C-terminus of this compound (Asn-Lys-Leu) are crucial for its enhanced antimicrobial properties compared to other ocellatins like Ocellatin-LB1 and -LB2. nih.govnih.gov

Future research should systematically explore the impact of specific amino acid substitutions, C-terminal modifications like amidation, and the creation of chimeric peptides to develop analogues with improved activity, selectivity, and stability. biointerfaceresearch.com

Exploration of this compound in Different Biological Systems (non-human, in vitro models)

To date, much of the research on this compound has utilized specific cell lines and model organisms. For example, its synergistic antiviral activity with bufotenine was demonstrated in Baby Hamster Kidney (BHK-21) cells infected with the rabies virus. nih.govscielo.brmdpi.com The peptide's activity has also been tested against various Gram-positive and Gram-negative bacteria, as well as some fungal strains. nih.govscienceopen.com

Expanding the scope of in-vitro models is essential to fully characterize the biological activity of this compound. This includes testing its efficacy against a broader range of pathogens, including antibiotic-resistant strains, in various non-human cell culture models. mdpi.com Investigating its effects on pathogens relevant to veterinary medicine and agriculture could also open new applications. Furthermore, exploring its activity in different in-vitro infection models, such as those mimicking biofilms, could provide valuable insights into its therapeutic potential in more complex biological environments. frontiersin.org

Application of Advanced Biophysical Techniques for Real-Time Membrane Interactions

Advanced biophysical techniques are critical for obtaining a detailed, real-time understanding of how this compound interacts with and disrupts cell membranes. researchgate.net Techniques like solid-state NMR spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) have already provided valuable data on the membrane topology, binding kinetics, and thermodynamics of ocellatin peptides. nih.gov

Q & A

Q. What experimental methodologies are recommended for assessing Ocellatin-F1's antimicrobial mechanisms?

Methodological Answer: To investigate this compound's antimicrobial action, employ a combination of biophysical and microbiological assays:

  • Circular Dichroism (CD) Spectroscopy : Characterize secondary structure changes in bacterial membranes upon peptide interaction .
  • Membrane Permeability Assays : Use fluorescent dyes (e.g., SYTOX Green) to quantify membrane disruption kinetics .
  • Minimum Inhibitory Concentration (MIC) Testing : Follow CLSI guidelines with standardized bacterial strains (e.g., E. coli ATCC 25922) to ensure reproducibility .
  • Time-Kill Curves : Monitor bactericidal activity over 24 hours under physiological conditions (37°C, pH 7.4) .

Q. How should researchers design dose-response experiments to evaluate this compound's cytotoxicity in mammalian cells?

Methodological Answer:

  • Cell Lines : Use primary human fibroblasts or immortalized lines (e.g., HEK293) to assess tissue-specific toxicity .
  • Controls : Include untreated cells and a positive control (e.g., Triton X-100) for normalization .
  • Endpoints : Measure IC₅₀ via MTT assays and apoptosis markers (e.g., caspase-3 activation) over 48-hour exposure .
  • Data Normalization : Express viability as a percentage of control and validate with triplicate technical replicates .

Advanced Research Questions

Q. How can contradictions in this compound's efficacy across bacterial strains be systematically analyzed?

Methodological Answer:

  • Comparative Genomic Analysis : Identify strain-specific resistance genes (e.g., efflux pumps) via whole-genome sequencing of susceptible vs. resistant isolates .
  • Lipidomics : Profile membrane composition (e.g., cardiolipin content) of resistant strains using LC-MS to link structural variations to peptide efficacy .
  • Structural Modeling : Perform molecular dynamics simulations to predict this compound interactions with divergent lipid bilayers .

Q. What strategies optimize this compound's stability in physiological conditions without compromising bioactivity?

Methodological Answer:

  • PEGylation : Covalently attach polyethylene glycol to lysine residues to reduce protease degradation; validate stability via HPLC and serum incubation assays .
  • D-Amino Acid Substitution : Replace L-amino acids in cleavage-prone regions; assess retention of antimicrobial activity via MIC testing .
  • pH-Sensitive Liposome Encapsulation : Use dynamic light scattering (DLS) to optimize encapsulation efficiency and release kinetics in simulated infection microenvironments .

Q. How to address variability in this compound's hemolytic activity across different experimental setups?

Methodological Answer:

  • Standardized Erythrocyte Sources : Use fresh human blood (ethical approval required) or commercially sourced erythrocytes with documented storage conditions .
  • Hemolysis Assay Optimization : Pre-incubate peptides with serum albumin to mimic in vivo protein binding effects .
  • Statistical Modeling : Apply multivariate regression to isolate confounding variables (e.g., peptide aggregation, temperature fluctuations) .

Methodological Best Practices

  • Data Reproducibility : Document experimental parameters (e.g., peptide batch, solvent composition) in supplemental materials .
  • Ethical Compliance : Obtain institutional approval for vertebrate or human cell line studies, adhering to ARRIVE or NIH guidelines .
  • Conflict Resolution : Use platforms like Open Science Framework to share raw data and enable independent validation of contradictory findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.